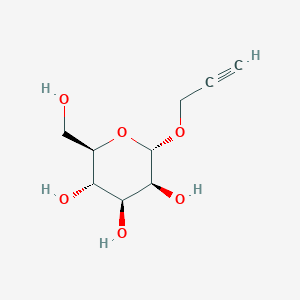

Propargyl a-D-mannopyranoside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8+,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKUDOWHGLWCBQ-DFTQBPQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl α-D-mannopyranoside: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl α-D-mannopyranoside is a synthetic monosaccharide derivative of significant interest in the fields of glycobiology, chemical biology, and drug development. Its key structural feature is a terminal alkyne group (propargyl group) attached to the anomeric carbon of mannose. This functional group allows for highly efficient and specific covalent modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides an in-depth overview of the chemical properties, synthesis, and applications of Propargyl α-D-mannopyranoside, serving as a technical resource for researchers leveraging this versatile molecule.

Chemical Identity and Structure

Propargyl α-D-mannopyranoside is characterized by a mannose sugar in its pyranose (six-membered ring) form, with the propargyl group locked in an alpha (α) configuration at the C-1 position. This specific stereochemistry is crucial, as biological recognition, particularly by mannose receptors on cell surfaces, is highly dependent on the precise orientation of the sugar's hydroxyl groups.[1][2]

Caption: 2D Structure of Propargyl α-D-mannopyranoside.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,4,5-triol | [3] |

| CAS Number | 854262-01-4 | [4][5] |

| Molecular Formula | C₉H₁₄O₆ | [4][5][6] |

| Molecular Weight | 218.20 g/mol | [3][4][6] |

| PubChem CID | 16754230 | [4][6] |

| Synonyms | 2-Propynyl α-D-mannopyranoside, Propargyl A-D-Mannopyranoside |[4][5] |

Physicochemical Properties

The physical and chemical properties of Propargyl α-D-mannopyranoside are summarized below. These properties are essential for handling, storage, and application in various experimental setups.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White Crystalline Solid | [7] |

| Melting Point | 118-120 °C | [7] |

| Solubility | Soluble in Water, Methanol (B129727), Ethanol. Weakly soluble in Ethyl Acetate (B1210297). | [7] |

| XLogP3 | -2.1 | [3][6] |

| Hydrogen Bond Donor Count | 4 | [3][6] |

| Hydrogen Bond Acceptor Count | 6 | [3][6] |

| Polar Surface Area (PSA) | 99.4 Ų | [3][6] |

| Rotatable Bond Count | 3 | [3][6] |

| Exact Mass | 218.07903816 Da | [3][6] |

| Storage Temperature | 0 to 8 °C |[7] |

Chemical Reactivity and Synthesis

Core Reactivity: The Alkyne Handle

The defining chemical feature of Propargyl α-D-mannopyranoside is its terminal alkyne. This group is a versatile chemical handle for conjugation, primarily via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and biocompatible, forming a stable triazole linkage between the mannoside and an azide-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule, or a nanoparticle surface).[1][8][9]

Caption: The CuAAC "Click" Reaction Workflow.

Synthesis and Stereochemical Purity

The biological function of Propargyl α-D-mannopyranoside is contingent on its stereochemical purity. One-step synthesis procedures, which directly react D-mannose with propargyl alcohol, often result in a mixture of α- and β-anomers, as well as pyranose and furanose isomers.[1][10] These by-products can interfere with specific biological recognition.

A three-step synthesis is the preferred method to obtain the pure α-pyranoside form.[1][8] This procedure involves:

-

Protection: Acetylation of all hydroxyl groups on D-mannose.

-

Propargylation: Introduction of the propargyl group at the anomeric (C-1) position.

-

Deprotection: Removal of the acetyl protecting groups to yield the final product.

Caption: Workflow for the three-step synthesis of pure Propargyl α-D-mannopyranoside.

Experimental Protocols

Protocol: Three-Step Synthesis of Propargyl α-D-mannopyranoside

This protocol is adapted from methodologies described in the literature for producing the high-purity α-anomer.[1][10]

Step 1: Per-O-Acetylation of D-Mannose

-

Dissolve D-mannose (e.g., 5.0 g) in pyridine (B92270) (40 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (26 mL) dropwise to the cooled solution while stirring.

-

Allow the mixture to slowly warm to room temperature and continue stirring overnight.

-

Dilute the reaction mixture with ethyl acetate (30 mL).

-

Perform an aqueous workup by extracting with 1M HCl (5 x 10 mL) and then washing with brine (2 x 15 mL).

-

Collect the organic phases, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield per-O-acetyl-mannopyranoside.

Step 2: Propargylation of Per-O-acetyl-mannopyranoside

-

Dissolve the peracetylated mannose (e.g., 8.32 g) in anhydrous dichloromethane (B109758) (DCM, 80 mL) under an argon atmosphere.

-

Add propargyl alcohol (e.g., 6.20 mL).

-

Cool the solution to 0 °C.

-

Add boron trifluoride diethyl etherate (BF₃·OEt₂, e.g., 13.2 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Dilute the solution with DCM (100 mL) and pour it into ice-cold water (150 mL).

-

Separate the organic layer, wash with water, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the resulting propargyl 2,3,4,6-tetra-O-acetyl-mannopyranoside by column chromatography.

Step 3: Deprotection to Yield Final Product

-

Dissolve the purified, protected propargyl mannoside (e.g., 5.76 g) in a mixture of anhydrous DCM (10 mL) and anhydrous methanol (40 mL) under an argon atmosphere.

-

Add a solution of sodium methoxide (B1231860) in methanol (e.g., 0.5 M solution) until the solution is basic.

-

Stir the mixture at room temperature for 24 hours.

-

Neutralize the reaction with an acidic ion-exchange resin (e.g., DOWEX H⁺ form).

-

Filter the mixture and concentrate the filtrate in vacuo.

-

Purify the final product, Propargyl α-D-mannopyranoside, by column chromatography (e.g., DCM/MeOH mobile phase) to yield a white solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical method for confirming the structure, anomeric configuration (α vs. β), and purity of Propargyl α-D-mannopyranoside.

-

¹H NMR: The spectrum is used to confirm the presence of the propargyl group (characteristic signals for the acetylenic proton and the methylene (B1212753) protons) and the mannose backbone. The coupling constant of the anomeric proton (H-1) is critical for confirming the α-configuration.

-

¹³C NMR: Provides confirmation of the carbon skeleton, including the distinct signals for the alkyne carbons.

-

Purity Assessment: NMR analysis is crucial for distinguishing the desired α-pyranoside from potential β-pyranoside, α-furanoside, and β-furanoside by-products that may arise from non-selective synthesis methods.[1]

Applications in Research and Drug Development

The primary application of Propargyl α-D-mannopyranoside is its use as a building block for creating complex, functionalized glycoconjugates.[9][10]

-

Targeted Drug Delivery: Many cancer cells and antigen-presenting cells (e.g., macrophages, dendritic cells) overexpress mannose receptors.[1][2] Nanoparticles (e.g., liposomes, polymers) can be decorated with Propargyl α-D-mannopyranoside (via click chemistry) to target these cells, thereby increasing the local concentration of a therapeutic agent and reducing off-target toxicity.[11]

-

Biosensors and Cell Imaging: By clicking fluorescent dyes or biotin (B1667282) tags onto the mannoside, researchers can create probes to visualize mannose receptor distribution and dynamics on live cells.

-

Glycoarray Fabrication: Immobilizing the mannoside onto surfaces to study protein-carbohydrate interactions.

Caption: Logic of using Propargyl α-D-mannopyranoside for targeted drug delivery.

Safety and Handling

Propargyl α-D-mannopyranoside should be handled with appropriate laboratory precautions.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

|---|---|---|

| H315 | Causes skin irritation | [8] |

| H319 | Causes serious eye irritation | [8] |

| H335 | May cause respiratory irritation |[8] |

Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid breathing dust. Storage: Store in a tightly sealed container at 0 to 8 °C.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of methyl 3-O-alpha-D-galactopyranosyl-6-O-alpha-D-mannopyranosyl- alpha-D-mannopyranoside, methyl 3-O-alpha-D-glucopyranosyl-6-O-alpha-D- mannopyranosyl-alpha-D-mannopyranoside, methyl 6-O-alpha-D-galactopyranosyl-3- O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside, and methyl 6-O-alpha-D-glucopyranosyl-3-O-alpha-D-mannopyranosyl-alpha-D- mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propargyl alpha-D-mannopyranoside | C9H14O6 | CID 16754230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. americanelements.com [americanelements.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. synthose.com [synthose.com]

- 8. 854262-01-4 Cas No. | Propargyl alpha-D-mannopyranoside | Apollo [store.apolloscientific.co.uk]

- 9. Selectivity of 1- O-Propargyl-d-Mannose Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p-Aminophenyl-α-D-mannopyranoside engineered lipidic nanoparticles for effective delivery of docetaxel to brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Propargyl a-D-mannopyranoside structure and IUPAC name.

An In-Depth Technical Guide to Propargyl α-D-Mannopyranoside

Propargyl α-D-mannopyranoside is a monosaccharide derivative that plays a significant role in glycobiology and the development of mannosylated structures for biomedical applications.[1][2] Its propargyl group provides a terminal alkyne handle, making it a valuable building block for "click" chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This functionality allows for the efficient conjugation of mannose to various molecules and materials, which is crucial for creating targeted drug delivery systems, biosensors, and tools for cell imaging.[1] Mannose and its derivatives are of particular interest because they can be recognized by specific biological receptors, such as mannose-binding lectins, which are present on the surface of various cell types, including immune cells.[1]

Chemical Structure and Nomenclature

The precise arrangement of atoms and stereochemistry is critical for the biological activity of propargyl α-D-mannopyranoside.

IUPAC Name: (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(prop-2-yn-1-yloxy)oxane-3,4,5-triol[5]

Synonyms: 2-Propyn-1-yl α-D-mannopyranoside, Propargyl A-D-Mannopyranoside[2][6]

Chemical Structure:

Caption: Chemical structure of propargyl α-D-mannopyranoside.

Physicochemical Properties

A summary of the key physicochemical properties of propargyl α-D-mannopyranoside is provided below.

| Property | Value | Reference |

| CAS Number | 854262-01-4 | [6][7] |

| Molecular Formula | C₉H₁₄O₆ | [5][6][7] |

| Molecular Weight | 218.20 g/mol | [5][7][8] |

| Appearance | White Crystalline Solid | [8] |

| Melting Point | 118-120 °C | [8] |

| Solubility | Soluble in water, methanol (B129727), and ethanol; weakly soluble in ethyl acetate. | [8] |

| Purity | Min. 98% (by ¹H-NMR) | [8] |

| Storage | 0 to 8 °C | [8] |

Synthesis and Experimental Protocols

The synthesis of propargyl α-D-mannopyranoside can be approached through direct, one-step methods or a more controlled three-step protection-deprotection strategy.[1] The choice of method significantly impacts the purity and isomeric distribution of the final product.[1][3] One-step preparations are known to produce a mixture of isomers, including α- and β-mannopyranosides, as well as α- and β-mannofuranosides, which can be difficult to separate.[1][9] For applications requiring high anomeric purity, a three-step synthesis is preferable.[3][4]

One-Step Synthesis Protocols

1. Hydrochloric Acid Catalyzed Synthesis

This direct synthesis method involves the reaction of D-mannose with propargyl alcohol in the presence of hydrochloric acid.[1]

-

Methodology:

-

D-mannose (1.67 mmol) and propargyl alcohol (86.9 mmol) are combined in a round-bottom flask and stirred.

-

Hydrochloric acid (0.45 mmol) is added to the mixture.

-

The reaction is stirred overnight at room temperature.

-

The solution is concentrated under vacuum.

-

The product is purified by column chromatography (DCM/MeOH 9:1).[1]

-

-

Outcome: This procedure results in a mixture of isomers. In one study, the ratio of propargyl-α-D-mannopyranoside to propargyl-β-D-mannopyranoside, propargyl-α-mannofuranoside, and propargyl-β-mannofuranoside was 28:12:51:9.[1]

2. Sulfuric Acid Catalyzed Synthesis

This method utilizes sulfuric acid adsorbed on silica (B1680970) as a catalyst.[9]

-

Methodology:

-

To a suspension of D-mannose (1.67 mmol) in propargyl alcohol (8.33 mmol), sulfuric acid on silica (8.8 mg) is added.

-

The mixture is stirred at 65 °C for 2 hours.

-

The product is isolated by column chromatography, first eluting with DCM to remove excess propargyl alcohol, followed by DCM/MeOH (15:1) to elute the product.[9]

-

-

Outcome: This method also produces a mixture of anomers, with a reported yield of 37% containing 26% α-pyranoside, 8% β-pyranoside, 2% α-furanoside, and 1% β-furanoside.[9]

Three-Step Synthesis for High Purity α-Anomer

This approach involves the protection of the hydroxyl groups of mannose, followed by propargylation and deprotection to yield the pure α-anomer.[1]

Step 1: Per-O-acetylation of D-Mannose

-

Methodology: D-mannose is acetylated to protect the hydroxyl groups. This typically yields a mixture of anomers of per-O-acetyl-mannopyranose.[1]

Step 2: Synthesis of Propargyl 2,3,4,6-Tetra-O-Acetyl-α-D-Mannopyranoside

-

Methodology:

-

Peracetylated mannose (21.3 mmol) is dissolved in anhydrous DCM (80 mL) under an argon atmosphere.

-

Propargyl alcohol (107.6 mmol) is added, and the solution is cooled to 0 °C.

-

Boron trifluoride etherate (BF₃⋅OEt₂) (107.2 mmol) is added dropwise.

-

The reaction mixture is brought to room temperature and stirred for 24 hours.

-

The solution is diluted with DCM (100 mL) and poured into ice-cold water (150 mL). The product is then extracted and purified.[1]

-

Step 3: Deprotection to Yield Propargyl α-D-Mannopyranoside

-

Methodology:

-

The acetylated propargyl mannoside (14.9 mmol) is dissolved in a mixture of anhydrous DCM (10 mL) and anhydrous methanol (40 mL) under an inert atmosphere.

-

Sodium methoxide (B1231860) solution (2.6 mL) is added, and the solution is stirred at room temperature for 24 hours.

-

The mixture is neutralized with DOWEX H⁺ resin, filtered, and concentrated under vacuum.

-

The final product is purified by column chromatography (DCM/MeOH 6:1).[1]

-

-

Outcome: This multi-step process allows for the isolation of the pure propargyl-α-D-mannopyranoside.[3]

Synthesis Yield Comparison

The yield and isomeric purity of propargyl α-D-mannopyranoside are highly dependent on the synthetic route chosen.

| Synthesis Method | Catalyst | Yield (%) | Anomer Ratio (α/β-Pyranoside) | Reference |

| One-Step | HCl | 25 (total isomers) | 7:3 (α:β) | [1] |

| One-Step | H₂SO₄ on silica | 30-90 | Predominantly α to 8:1 | [1] |

| Three-Step | BF₃⋅OEt₂ / NaOMe | Not specified, but yields pure α-anomer | Pure α | [1][3] |

Synthesis Workflow Diagram

The following diagram illustrates the three-step synthesis process, which is the preferred method for obtaining high-purity propargyl α-D-mannopyranoside.

Caption: Workflow for the three-step synthesis of high-purity propargyl α-D-mannopyranoside.

Applications in Research and Drug Development

Propargyl α-D-mannopyranoside is a key intermediate in the synthesis of complex oligosaccharides and polysaccharides.[7] Its primary application lies in its use in click chemistry to attach mannose moieties to various substrates.[4] This has significant implications in several areas of research and development:

-

Targeted Drug Delivery: Mannosylated nanoparticles or drug conjugates can be targeted to cells expressing mannose receptors, such as macrophages and dendritic cells, for improved therapeutic efficacy and reduced side effects.[1]

-

Glycobiology Research: It serves as a tool for studying carbohydrate-protein interactions and the role of glycans in biological processes.[2]

-

Biomaterial Functionalization: Scaffolds and surfaces can be functionalized with mannose to modulate cell adhesion and biological response in tissue engineering applications.[10]

-

Inhibitor Studies: It has been investigated as an inhibitor of methylation reactions, which are important in processes like DNA replication.[7]

References

- 1. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Selectivity of 1- O-Propargyl-d-Mannose Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propargyl alpha-D-mannopyranoside | C9H14O6 | CID 16754230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. This compound | 854262-01-4 | MP31403 [biosynth.com]

- 8. synthose.com [synthose.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Propargyl α-D-mannopyranoside from D-mannose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of propargyl α-D-mannopyranoside, a crucial intermediate for the construction of mannosylated structures in various biomedical applications, including drug delivery and vaccine development. The ability to introduce a terminal alkyne group via propargylation allows for the facile attachment of molecules using azide-alkyne "click" chemistry.[1] This document details two primary synthetic routes from D-mannose: a direct, one-step synthesis and a more selective, three-step protection-deprotection strategy.[1][2]

Synthetic Strategies

Two principal methods for the synthesis of propargyl α-D-mannopyranoside from D-mannose have been extensively reported:

-

One-Step Direct Propargylation: This approach involves the direct reaction of D-mannose with propargyl alcohol under acidic catalysis. While expedient, this method often results in a mixture of anomers (α and β) and isomers (pyranoside and furanoside), necessitating careful purification.[2][3]

-

Three-Step Synthesis via Acetylation: This strategy involves the protection of the hydroxyl groups of D-mannose by acetylation, followed by the glycosylation of propargyl alcohol with the resulting per-O-acetylated mannose. A final deacetylation step yields the desired product with generally higher α-selectivity and purity.[1][2]

The choice of method depends on the desired purity and yield of the final product. For applications requiring high anomeric purity, the three-step synthesis is the preferred route.[1]

Logical Flow of Synthetic Routes

Caption: Comparison of one-step versus three-step synthesis pathways.

Experimental Protocols and Data

This section provides detailed experimental procedures for the three-step synthesis, which is recommended for achieving high purity propargyl α-D-mannopyranoside.

Step 1: Per-O-acetylation of D-mannose

The initial step involves the protection of all hydroxyl groups of D-mannose as acetate (B1210297) esters. This is typically achieved using acetic anhydride (B1165640) in pyridine (B92270).

A modified procedure described by Zhao et al. is as follows:

-

Dissolve D-mannose (5.0 g, 27.8 mmol) in pyridine (40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (26 mL, 275 mmol) dropwise to the cooled solution.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Dilute the solution with ethyl acetate (30 mL).

-

Extract the organic layer with 3.6% HCl (5 x 10 mL) and then wash with brine (2 x 15 mL).

-

Dry the collected organic phases with anhydrous MgSO₄, filter, and concentrate in vacuo to yield per-O-acetyl-mannopyranoside.[2]

| Parameter | Value | Reference |

| Starting Material | D-Mannose | [2] |

| Reagents | Pyridine, Acetic Anhydride | [2] |

| Molar Ratio (Mannose:Ac₂O) | ~1:10 | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | Overnight | [2] |

| Product | Per-O-acetyl-mannopyranoside (mixture of anomers) | [2] |

Step 2: Glycosylation with Propargyl Alcohol

The per-O-acetylated mannose is then reacted with propargyl alcohol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), to form the propargyl glycoside.

The synthesis of propargyl 2,3,4,6-tetra-O-acetyl-mannopyranoside is carried out as follows:

-

Dissolve per-O-acetylated mannose (8.32 g, 21.3 mmol, mixture of anomers) in anhydrous dichloromethane (B109758) (DCM, 80 mL) under an argon atmosphere.

-

Add propargyl alcohol (6.20 mL, 107.6 mmol) to the solution.

-

Cool the mixture to 0 °C.

-

Add BF₃·OEt₂ (13.2 mL, 107.2 mmol) dropwise to the cold solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Dilute the solution with DCM (100 mL) and pour it into ice-cold water (150 mL).

-

Separate the organic layer, wash with water, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.[2]

| Parameter | Value | Reference |

| Starting Material | Per-O-acetyl-mannopyranoside | [2] |

| Reagents | Propargyl Alcohol, BF₃·OEt₂ | [2] |

| Solvent | Anhydrous Dichloromethane (DCM) | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 24 hours | [2] |

| Product | Propargyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside | [2][4] |

Step 3: Zemplén Deacetylation

The final step is the removal of the acetate protecting groups to yield the target compound, propargyl α-D-mannopyranoside. This is typically achieved using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727), a reaction known as Zemplén deacetylation.

A modified procedure for the synthesis of 1-O-propargyl-D-mannose is as follows:

-

Dissolve propargyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (5.76 g, 14.9 mmol) in a mixture of anhydrous DCM (10 mL) and anhydrous methanol (40 mL) under an inert atmosphere.

-

Add sodium methoxide solution (2.6 mL) to the mixture.

-

Stir the solution under argon at room temperature for 24 hours.

-

Neutralize the mixture with DOWEX H⁺ form resin, then filter and concentrate in vacuo.

-

Purify the product by column chromatography (DCM/MeOH 6:1).[2]

| Parameter | Value | Reference |

| Starting Material | Propargyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside | [2] |

| Reagent | Sodium Methoxide (catalytic) | [2][5] |

| Solvents | Anhydrous DCM, Anhydrous Methanol | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 24 hours | [2] |

| Final Product | Propargyl α-D-mannopyranoside | [2] |

Workflow Visualization

The following diagram illustrates the workflow for the three-step synthesis of propargyl α-D-mannopyranoside.

References

- 1. Selectivity of 1- O-Propargyl-d-Mannose Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. synthose.com [synthose.com]

- 5. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D- galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses - PubMed [pubmed.ncbi.nlm.nih.gov]

Propargyl α-D-Mannopyranoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Propargyl α-D-mannopyranoside, a key biochemical reagent in the field of glycobiology and drug development. Tailored for researchers, scientists, and professionals in drug development, this document outlines the molecule's fundamental properties, detailed synthesis protocols, and its application in advanced experimental workflows.

Core Molecular Data

Propargyl α-D-mannopyranoside is a mannose analog featuring a terminal alkyne group, rendering it a valuable tool for bioorthogonal chemistry. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₆ | [1] |

| Molecular Weight | 218.20 g/mol | [1][2] |

| Appearance | White Crystalline Solid | [2] |

| Melting Point | 118-120 °C | [2] |

| Solubility | Water, Methanol, Ethanol, weakly in Ethyl Acetate | [2] |

| CAS Number | 854262-01-4 | [2] |

Experimental Protocols: Synthesis of Propargyl α-D-Mannopyranoside

The synthesis of Propargyl α-D-mannopyranoside can be achieved through various methods. One-step procedures are often quicker but may result in a mixture of anomers and by-products, whereas three-step syntheses offer higher purity of the desired α-anomer.[3][4]

One-Step Synthesis (Sulfuric Acid Catalyzed)

This method provides a direct route to Propargyl α-D-mannopyranoside, though it may yield a mixture of anomers.[5]

Materials:

-

D-mannose

-

Propargyl alcohol

-

Sulfuric acid on silica (B1680970) (H₂SO₄·silica)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Suspend D-mannose (1.67 mmol) in propargyl alcohol (8.33 mmol).

-

Add H₂SO₄·silica (8.8 mg) to the suspension.

-

Stir the mixture at 65 °C for 2 hours.

-

Isolate the product using column chromatography.

-

Elute the excess propargyl alcohol with DCM.

-

Elute the product with a DCM/MeOH (15:1) mixture.[5]

Three-Step Synthesis for High Purity α-Anomer

For applications requiring high anomeric purity, a three-step synthesis involving protection and deprotection steps is recommended.[5] This approach, while more time-consuming, yields the desired Propargyl α-D-mannopyranoside with high purity.[5]

Detailed protocols for the three-step synthesis often involve acetylation of the hydroxyl groups of mannose, followed by propargylation and subsequent deacetylation.

Application in Metabolic Labeling and Discovery of Glycoproteins

Propargyl α-D-mannopyranoside is a powerful tool for the study of mannosylated glycoproteins. Its terminal alkyne group allows for its use in bioorthogonal "click chemistry" reactions. This enables the visualization and identification of glycoproteins that have incorporated the mannose analog.

The general workflow involves introducing Propargyl α-D-mannopyranoside to cells, where it is metabolized and incorporated into newly synthesized glycoproteins. The alkyne-tagged glycoproteins can then be detected and isolated through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing reporter molecule, such as a fluorescent dye or biotin.

References

The Propargyl Handle: A Technical Guide to Propargyl α-D-mannopyranoside in Glycobiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycobiology, the ability to visualize, track, and understand the function of glycans is paramount. Propargyl α-D-mannopyranoside has emerged as a powerful chemical tool, a molecular beacon that allows researchers to illuminate the roles of mannose-containing glycans in complex biological systems. Its small, bioorthogonal propargyl group serves as a versatile handle for "click" chemistry, enabling the attachment of a wide array of reporter molecules for imaging, purification, and analysis. This technical guide provides an in-depth exploration of the key applications of Propargyl α-D-mannopyranoside, complete with experimental protocols, quantitative data, and visual workflows to empower your research and development endeavors.

Core Applications

Propargyl α-D-mannopyranoside is a synthetic monosaccharide analog of D-mannose, featuring a terminal alkyne group. This seemingly simple modification unlocks a treasure trove of applications in glycobiology, primarily centered around its ability to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction is highly specific, efficient, and biocompatible, making it ideal for studying biological processes with minimal perturbation.[1][2]

The core applications of this versatile molecule include:

-

Metabolic Labeling and Imaging of Glycans: Introducing a chemical reporter into cellular glycans to visualize their localization and dynamics.

-

Synthesis of Neoglycoconjugates and Glycomimetics: Creating novel molecules that mimic natural glycans to study or modulate their biological functions.

-

Probing Protein-Carbohydrate Interactions: Identifying and characterizing the binding partners of mannose-containing glycans.

-

Development of Glycoconjugate Vaccines: Synthesizing well-defined glycan antigens for vaccine development.

Metabolic Labeling and Imaging of Mannosylated Glycans

One of the most powerful applications of Propargyl α-D-mannopyranoside is in metabolic glycan labeling. Cells are incubated with the propargylated mannose, which is taken up and incorporated into newly synthesized glycans by the cellular machinery. The propargyl group, now displayed on the cell surface, acts as a chemical handle for subsequent ligation with an azide-containing probe via click chemistry. This allows for the visualization of mannosylated glycans in living cells and organisms.

Experimental Workflow: Metabolic Labeling and Click Chemistry

The following diagram illustrates the general workflow for metabolic labeling of cells with Propargyl α-D-mannopyranoside followed by CuAAC for fluorescence imaging.

Detailed Experimental Protocol: Metabolic Labeling and Fluorescence Detection

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

Materials:

-

Propargyl α-D-mannopyranoside

-

Cell culture medium and supplements

-

Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DAPI or other nuclear stain (optional)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Plate cells at the desired density and allow them to adhere overnight.

-

Prepare a stock solution of Propargyl α-D-mannopyranoside in sterile PBS or DMSO.

-

Add Propargyl α-D-mannopyranoside to the cell culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically.

-

Incubate the cells for 24-72 hours to allow for metabolic incorporation.

-

-

Click Chemistry Reaction:

-

Prepare the "click" reaction cocktail immediately before use. For a typical reaction in 1 mL of PBS:

-

1-10 µM azide-fluorophore

-

100 µM CuSO₄

-

500 µM THPTA

-

1 mM sodium ascorbate (add last to initiate the reaction)

-

-

Wash the cells twice with PBS.

-

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Imaging:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

(Optional) Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips and visualize the cells using a fluorescence microscope with the appropriate filter sets.

-

Synthesis of Glycoconjugates and Glycomimetics

Propargyl α-D-mannopyranoside is a key building block for the synthesis of a wide range of glycoconjugates and glycomimetics.[3] The propargyl group allows for the efficient conjugation of the mannose moiety to various scaffolds, including peptides, proteins, lipids, and nanoparticles, using click chemistry. This has proven invaluable in the development of targeted drug delivery systems, probes for studying protein-carbohydrate interactions, and synthetic vaccines.

Quantitative Data on Synthesis

The efficiency of propargyl glycoside synthesis can vary depending on the method employed. Direct propargylation of mannose can lead to a mixture of anomers and furanose forms, while multi-step synthesis involving protecting groups generally yields the desired α-pyranoside with higher purity.

| Synthesis Method | Catalyst | Temperature (°C) | Yield of Propargyl α-D-mannopyranoside | Reference |

| One-step (Direct) | H₂SO₄ on silica | 65 | 30-90% (mixture of anomers) | [4] |

| Three-step (via acetylation) | BF₃·OEt₂ | Room Temperature | High purity α-anomer | [4] |

Probing Protein-Carbohydrate Interactions

Understanding the interactions between glycans and proteins is crucial for deciphering their roles in cell signaling, immune recognition, and pathogenesis. Propargyl α-D-mannopyranoside can be used to create glycan microarrays, where the mannoside is immobilized on a solid support. These arrays can then be probed with fluorescently labeled proteins to identify and quantify binding interactions.

Experimental Workflow: Glycan Microarray Analysis

The following diagram outlines the workflow for using a propargyl-mannoside based glycan microarray to study protein-carbohydrate interactions.

Quantitative Data on Protein Binding

The binding affinity of mannose-specific lectins to mannose and its derivatives can be quantified using various techniques, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

| Lectin | Ligand | Binding Affinity (Kd) | Technique | Reference |

| Concanavalin A | Methyl α-D-mannopyranoside | ~100-200 µM | Various | [5] |

| DC-SIGN | Mannosylated Quantum Dots | 0.32 ± 0.07 µM | FRET | [6] |

Role in Signaling Pathways: The Lectin Pathway

Mannose-binding lectin (MBL) is a key component of the innate immune system that recognizes mannose-containing glycans on the surface of pathogens. Binding of MBL to these glycans initiates the lectin pathway of the complement system, leading to opsonization and lysis of the pathogen. Propargyl α-D-mannopyranoside can be used to create tools to study this pathway, for example, by synthesizing mannosylated nanoparticles that mimic pathogens and activate the complement cascade.

Simplified Lectin Pathway

The following diagram illustrates the key steps in the MBL-mediated lectin pathway of complement activation.

Conclusion

Propargyl α-D-mannopyranoside stands as a testament to the power of chemical biology to unravel the complexities of the glycome. Its versatility as a metabolic label, a synthetic building block, and a probe for molecular interactions has significantly advanced our understanding of the roles of mannose in health and disease. As research in glycobiology continues to expand, the applications of this invaluable tool are sure to grow, offering new avenues for discovery in basic science, diagnostics, and therapeutics.

References

- 1. interchim.fr [interchim.fr]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Altering the strength of lectin binding interactions and controlling the amount of lectin clustering using mannose/hydroxyl-functionalized dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. graphviz.org [graphviz.org]

Propargyl α-D-mannopyranoside: A Technical Guide for Chemical Probing of Protein Mannosylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl α-D-mannopyranoside is a powerful chemical probe for the study of protein mannosylation, a critical post-translational modification involved in a myriad of cellular processes, including protein folding, quality control, cell adhesion, and signaling. This guide provides an in-depth overview of the synthesis, application, and data analysis associated with this versatile tool, enabling researchers to effectively investigate the dynamic landscape of the mannosyl-proteome.

Mannosylation, the covalent attachment of mannose residues to proteins, occurs in two primary forms: N-linked and O-linked glycosylation. Understanding the specific proteins that are mannosylated and how these modifications change in response to cellular stimuli or disease states is crucial for advancing our knowledge of cell biology and for the development of novel therapeutics. Propargyl α-D-mannopyranoside, a mannose analog bearing a bioorthogonal propargyl group, allows for the metabolic labeling of mannosylated glycoproteins in living cells. The incorporated alkyne handle can then be selectively reacted with azide-functionalized reporter tags via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), a set of reactions commonly known as "click chemistry". This enables the visualization, enrichment, and identification of mannosylated proteins with high specificity and sensitivity.[1][2]

Synthesis of High-Purity Propargyl α-D-mannopyranoside

The efficacy of propargyl α-D-mannopyranoside as a chemical probe is critically dependent on its purity. Contamination with other isomers, such as the β-anomer or furanose forms, can lead to ambiguous experimental results. While one-step synthesis methods exist, a three-step procedure is highly recommended to obtain the desired pure α-anomer.[3][4]

Recommended Three-Step Synthesis Protocol

This protocol, adapted from published procedures, ensures the selective synthesis of the α-anomer with high purity.[3][4]

Step 1: Per-O-acetylation of D-Mannose

-

Suspend D-mannose in acetic anhydride.

-

Add a catalytic amount of a Lewis acid (e.g., zinc chloride or perchloric acid) at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with ice water and extract the per-O-acetylated mannose with an organic solvent (e.g., dichloromethane).

-

Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Propargylation of Per-O-acetylated Mannose

-

Dissolve the per-O-acetylated mannose and propargyl alcohol in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise at 0°C.

-

Stir the reaction at room temperature for 24-48 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the propargylated product and purify by column chromatography.

Step 3: Deacetylation

-

Dissolve the acetylated propargyl mannopyranoside in dry methanol (B129727).

-

Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol (Zemplén deacetylation).

-

Stir the reaction at room temperature until complete deprotection is observed by TLC.

-

Neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8).

-

Filter and concentrate the solution to yield pure propargyl α-D-mannopyranoside.

Quality Control

The purity of the final product should be rigorously assessed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry to confirm the presence of the α-anomer and the absence of impurities.[3][4]

Experimental Protocols: Probing Protein Mannosylation

The general workflow for utilizing propargyl α-D-mannopyranoside as a chemical probe involves three key stages: metabolic labeling, click chemistry-mediated conjugation, and downstream analysis.

Metabolic Labeling of Glycoproteins

This protocol outlines the general steps for labeling cellular glycoproteins with propargyl α-D-mannopyranoside. Optimization of concentration and incubation time is crucial for each cell line and experimental condition.

Materials:

-

High-purity propargyl α-D-mannopyranoside

-

Cell culture medium appropriate for the cell line of interest

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the labeling period.

-

Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of propargyl α-D-mannopyranoside. A typical starting concentration range is 25-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without inducing cytotoxicity.

-

Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for a period of 24 to 72 hours. The optimal incubation time should be determined empirically.

-

Cell Harvest and Lysis: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated probe. Lyse the cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry.

Click Chemistry Reaction

The following is a general protocol for the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to conjugate a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the propargylated glycoproteins in the cell lysate.

Materials:

-

Cell lysate containing propargylated glycoproteins

-

Azide-functionalized reporter molecule (e.g., biotin-azide, fluorescent azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelator (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

Procedure:

-

Prepare Click Chemistry Reagents: Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and THPTA.

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate, the azide-functionalized reporter molecule, THPTA, and CuSO₄.

-

Initiate Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

-

Sample Preparation for Downstream Analysis: The labeled proteome is now ready for downstream applications such as enrichment or direct analysis.

Data Presentation: Quantitative Analysis

A key advantage of this chemical probe is the ability to perform quantitative proteomics to assess changes in protein mannosylation. The following table summarizes hypothetical quantitative data that could be obtained from a typical experiment comparing a control and a treated cell line.

| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Function |

| P12345 | MERO1 | 2.5 | 0.001 | Endoplasmic Reticulum Mannosidase |

| Q67890 | CALR | 0.8 | 0.045 | Chaperone, Calcium Binding |

| A1B2C3 | GANAB | 1.8 | 0.005 | Glucosidase II Alpha Subunit |

| D4E5F6 | PDIA3 | 1.2 | 0.350 | Protein Disulfide Isomerase |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks for understanding and applying propargyl α-D-mannopyranoside.

Caption: Incorporation of Propargyl-Mannose into the N-linked glycosylation pathway.

Caption: A typical workflow for the identification of mannosylated proteins.

Caption: The logical steps from chemical probe to biological data.

Conclusion

Propargyl α-D-mannopyranoside is an invaluable tool for the investigation of protein mannosylation. Its successful application hinges on the use of high-purity material, careful optimization of experimental conditions, and a robust analytical workflow. This guide provides the foundational knowledge and protocols to empower researchers to effectively utilize this chemical probe to unravel the complexities of the mannosyl-proteome, ultimately contributing to a deeper understanding of cellular function and disease.

References

- 1. Metabolic functionalization of recombinant glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic labeling of glycoproteins with chemical tags through unnatural sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]

The Propargyl Group in Mannoside Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of small, highly reactive functional groups has revolutionized the field of chemical biology and drug discovery. Among these, the propargyl group, with its terminal alkyne, has emerged as a powerful tool, particularly when appended to carbohydrate scaffolds like mannosides. This technical guide provides an in-depth exploration of the function of the propargyl group in mannoside compounds, detailing its role in bioconjugation, targeted drug delivery, and as a modulator of biological activity. This document outlines key experimental protocols, presents quantitative data for synthesis and biological evaluation, and visualizes the underlying pathways and workflows.

The primary utility of the propargyl group on a mannoside is to serve as a versatile chemical handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction's high efficiency, specificity, and biocompatibility allow for the covalent ligation of propargyl-functionalized mannosides to a vast array of molecules, including fluorescent dyes, affinity tags, and complex drug delivery systems.[2][3] Mannose itself is a key biological ligand, recognized by C-type lectin receptors such as the Mannose Receptor (CD206), which is highly expressed on the surface of macrophages and dendritic cells.[4] This recognition is pivotal for pathogen uptake and immune modulation. By functionalizing mannosides with a propargyl group, researchers can leverage this natural targeting mechanism for therapeutic and diagnostic applications.

Data Presentation: Synthesis of Propargyl Mannosides

The synthesis of propargyl mannosides can be achieved through various methods, with the choice of route impacting yield and anomeric purity. The following tables summarize quantitative data from different synthetic approaches.

Table 1: Yields and Anomeric Ratios of Sulphuric Acid-Catalysed Propargylation of D-Mannose

| Catalyst | Reaction Time (h) | Yield (%) | α:β Anomeric Ratio | Reference |

| H₂SO₄ on silica | 2 | 37 | 26:8 (α-pyranoside:β-pyranoside) | [5] |

| H₂SO₄ | 2 | 90 | 2:1 | [5] |

| H₂SO₄ | 4 | 65 | 1:0 | [5] |

| H₂SO₄ | 24 | 30 | Not Reported | [5] |

Table 2: Product Distribution of a One-Step Propargylation of D-Mannose Catalyzed by HCl

| Product | Molar Ratio (%) | Yield (%) |

| Propargyl-α-D-mannopyranoside (α-2) | 28 | 7 |

| Propargyl-β-D-mannopyranoside (β-2) | 12 | 3 |

| Propargyl-α-mannofuranoside (α-3) | 51 | 13 |

| Propargyl-β-mannofuranoside (β-3) | 9 | 2 |

| Total | 100 | 25 |

| Data from Krabicová et al. (2022)[5] |

Table 3: IC₅₀ and EC₅₀ Values of Mannoside FimH Antagonists

| Compound | HAI Titer (µM) | EC₅₀ (µM) | Reference |

| Phenyl mannoside (3a) | 125 | 0.17 | [6] |

| 2-Chlorophenyl mannoside (3g) | 20 | Not Reported | [6] |

| 3-Cyanophenyl mannoside (3m) | 20 | Not Reported | [6] |

| 3-CO₂Me-biphenyl mannoside (8e) | 1 | Not Reported | [6] |

| Di-ester (15a) | 0.15 | Not Reported | [6] |

| Di-methyl amide (15b) | 0.37 | Not Reported | [6] |

| Heptyl mannoside (HM) | 15 | Not Reported | [7] |

HAI Titer (Hemagglutination Inhibition Titer) is the minimum concentration of the antagonist needed to inhibit >90% of agglutination.[7] EC₅₀ is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

Synthesis of Propargyl-α-D-mannopyranoside (Three-Step Procedure)

This method generally provides a higher purity of the desired α-anomer compared to one-step procedures.[5]

Step 1: Acetylation of Mannose

-

Dissolve D-mannose (1 equivalent) in pyridine.

-

Add acetic anhydride (B1165640) (10 equivalents) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Dilute the solution with ethyl acetate (B1210297) and extract with 3.6% HCl.

-

Wash the organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield per-O-acetyl-mannopyranoside.

Step 2: Propargylation

-

Dissolve the per-O-acetyl-mannopyranoside (1 equivalent) in dichloromethane (B109758) (DCM).

-

Add propargyl alcohol (1.5 equivalents).

-

Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 equivalents) dropwise at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction with saturated NaHCO₃ solution.

-

Extract with DCM, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain propargyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside.

Step 3: Deacetylation

-

Dissolve the acetylated propargyl mannoside in dry methanol.

-

Add a catalytic amount of sodium methoxide (B1231860) (NaOMe).

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H⁺).

-

Filter and concentrate the solution to yield pure propargyl-α-D-mannopyranoside.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general method for the bioconjugation of a propargyl-functionalized mannoside to an azide-containing molecule.

Materials:

-

Propargyl-mannoside

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Prepare a stock solution of the propargyl-mannoside and the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

In a reaction vessel, combine the propargyl-mannoside and the azide-functionalized molecule in the desired buffer.

-

Add the ligand solution, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM, with a ligand-to-copper ratio of 5:1.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5 mM.

-

Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to a few hours.

-

The resulting triazole-linked conjugate can be purified by methods appropriate for the specific product (e.g., dialysis, size-exclusion chromatography, or HPLC).

Hemagglutination Inhibition (HI) Assay for FimH Antagonists

This assay measures the ability of mannoside compounds to inhibit the agglutination of red blood cells (RBCs) by bacteria expressing the FimH adhesin.[8][9]

Materials:

-

FimH-expressing E. coli

-

Guinea pig or chicken red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

96-well V- or U-bottom microtiter plate

-

Mannoside inhibitor solutions of varying concentrations

Procedure:

-

Wash the RBCs with PBS and prepare a 0.5% (v/v) suspension.

-

Prepare serial two-fold dilutions of the mannoside inhibitor in PBS in the microtiter plate (25 µL per well).

-

Add a standardized amount of FimH-expressing bacteria (typically 4 hemagglutination units) to each well containing the inhibitor dilutions (25 µL per well).

-

Incubate the plate at room temperature for 30-60 minutes to allow the inhibitor to bind to the bacteria.

-

Add 50 µL of the 0.5% RBC suspension to each well.

-

Gently mix and incubate the plate at room temperature for 30-60 minutes, or until the RBCs in the control wells (no inhibitor) have fully agglutinated and settled.

-

Read the results. A positive hemagglutination result is indicated by a uniform reddish suspension, while a negative result (inhibition) is indicated by a sharp red button of settled RBCs at the bottom of the well.

-

The HI titer is the reciprocal of the highest dilution of the inhibitor that completely prevents hemagglutination.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows involving propargyl-functionalized mannosides.

References

- 1. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl α-D-Mannopyranoside: A Technical Guide for Studying Protein-Glycan Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl α-D-mannopyranoside is a pivotal chemical tool in the field of glycobiology, enabling the investigation of protein-glycan interactions with high specificity and versatility. This synthetic monosaccharide is an analog of mannose, a sugar that plays a crucial role in a multitude of biological processes, including cell-cell recognition, immune responses, and pathogen binding.[1] The key feature of propargyl α-D-mannopyranoside is the presence of a terminal alkyne group (the propargyl group). This alkyne serves as a "handle" for bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1]

This technical guide provides an in-depth overview of propargyl α-D-mannopyranoside, covering its synthesis, experimental protocols for its application in identifying and quantifying mannosylated proteins, and its role in elucidating biological pathways.

Synthesis of Propargyl α-D-Mannopyranoside

The synthesis of propargyl α-D-mannopyranoside can be achieved through two primary routes: a one-step direct propargylation and a more selective three-step protection-deprotection strategy. The choice of method impacts the yield and purity of the final product, particularly concerning the formation of anomeric (α vs. β) and isomeric (pyranose vs. furanose) byproducts.[1]

Data Presentation: Synthesis Yields and Purity

The following tables summarize the quantitative data from various synthesis approaches for propargyl α-D-mannopyranoside and its intermediates.

| Table 1: One-Step Synthesis of Propargyl D-Mannosides | |||||

| Catalyst | Conditions | Total Yield (%) | α-pyranoside (%) | β-pyranoside (%) | Furanosides (%) |

| Hydrochloric Acid | Propargyl alcohol, RT, overnight | 25 | 7 | 3 | 15 (α and β) |

| Sulfuric Acid on Silica | Propargyl alcohol, 65 °C, 2 h | 37 | 26 | 8 | 3 (α and β) |

| Table 2: Three-Step Synthesis of Propargyl α-D-Mannopyranoside | ||

| Step | Product | Yield (%) |

| 1. Acetylation | Per-O-acetyl-α/β-D-mannopyranose | Not specified |

| 2. Propargylation | Propargyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside | 82 |

| 3. Deprotection | Propargyl-α-D-mannopyranoside | 89-98 (of the desired α-pyranose form) |

Experimental Protocols: Synthesis

Protocol 1: One-Step Synthesis (Sulfuric Acid Catalyst) [1]

-

Suspend D-mannose (1.67 mmol) in propargyl alcohol (8.33 mmol).

-

Add H₂SO₄·silica (8.8 mg).

-

Stir the mixture at 65 °C for 2 hours.

-

Isolate the product using column chromatography. Elute excess propargyl alcohol with dichloromethane (B109758) (DCM), followed by elution of the product with a DCM/MeOH (15:1) mixture.

Protocol 2: Three-Step Synthesis [1]

-

Step 1: Per-O-acetylation of D-Mannose

-

Dissolve D-mannose in pyridine.

-

Add acetic anhydride (B1165640) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Work up the reaction to obtain per-O-acetylated mannopyranose.

-

-

Step 2: Propargylation of Per-O-acetylated Mannose

-

Dissolve per-O-acetylated mannopyranose in anhydrous DCM under an argon atmosphere.

-

Add propargyl alcohol and cool to 0 °C.

-

Add BF₃·OEt₂ dropwise and stir at room temperature for 24 hours.

-

Quench the reaction and purify to yield propargyl 2,3,4,6-tetra-O-acetyl-mannopyranoside.

-

-

Step 3: Deprotection

-

Dissolve the acetylated propargyl mannoside in anhydrous DCM and anhydrous methanol (B129727) under an inert atmosphere.

-

Add sodium methoxide (B1231860) solution and stir at room temperature for 24 hours.

-

Neutralize the reaction with DOWEX H⁺ resin, filter, and concentrate.

-

Purify the final product, propargyl α-D-mannopyranoside, by column chromatography (DCM/MeOH 6:1).

-

Application in Studying Protein-Glycan Interactions

Propargyl α-D-mannopyranoside is a powerful tool for identifying and quantifying mannosylated proteins through a multi-step workflow involving metabolic labeling, click chemistry, enrichment, and mass spectrometry.

Experimental Workflow for Identifying Mannosylated Proteins

The following diagram illustrates the general workflow for utilizing propargyl α-D-mannopyranoside to identify mannosylated proteins in a cellular system.

Caption: Workflow for identifying mannosylated proteins.

Experimental Protocols: Application

Protocol 3: Metabolic Labeling and Identification of Mannosylated Proteins (Adapted from general protocols)

-

Metabolic Labeling:

-

Culture cells in appropriate media.

-

Supplement the media with a final concentration of 25-100 µM propargyl α-D-mannopyranoside.

-

Incubate for 24-72 hours to allow for metabolic incorporation into glycoproteins.

-

-

Cell Lysis and Protein Extraction:

-

Harvest the labeled cells and wash with PBS.

-

Lyse the cells in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

-

Quantify the protein concentration of the lysate.

-

-

Click Chemistry Reaction:

-

To the cell lysate, add the following click chemistry reagents in order:

-

Azide-functionalized reporter tag (e.g., biotin-azide, final concentration 100 µM).

-

Tris(2-carboxyethyl)phosphine (TCEP, final concentration 1 mM).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, final concentration 100 µM).

-

Copper(II) sulfate (B86663) (CuSO₄, final concentration 1 mM).

-

-

Vortex and incubate at room temperature for 1-2 hours.

-

-

Affinity Purification of Biotinylated Glycoproteins:

-

Add streptavidin-agarose beads to the lysate and incubate with rotation for 2-4 hours at 4 °C.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Proteomic Sample Preparation and Analysis:

-

Perform on-bead digestion of the enriched glycoproteins using trypsin overnight at 37 °C.

-

Collect the resulting peptides and desalt using a C18 StageTip.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the resulting MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.

-

For quantitative analysis, use label-free quantification or isotopic labeling methods to compare protein abundance between different experimental conditions.

-

Quantitative Data in Protein-Glycan Interaction Studies

While comprehensive quantitative proteomics datasets using propargyl α-D-mannopyranoside are not yet widely published, the binding affinities of mannose and mannosylated ligands to mannose-binding proteins (lectins) have been characterized. Concanavalin A (ConA) is a plant lectin that specifically binds to α-D-mannopyranosyl residues and is often used as a model system for studying mannose receptor interactions.

| Table 3: Dissociation Constants (Kd) of Mannose Ligands with Concanavalin A | |

| Ligand | Dissociation Constant (Kd) |

| D-Mannose | 96 ± 4 µM |

| D-Glucose | 344 ± 43 µM |

This data highlights the specificity of the interaction for mannose over other sugars. Propargyl α-D-mannopyranoside, once incorporated into a glycoprotein, would be expected to mediate binding to mannose receptors with an affinity influenced by the protein context and multivalency.

Elucidating Signaling Pathways

Propargyl α-D-mannopyranoside can be instrumental in identifying the specific mannosylated glycoproteins that act as ligands for cell surface receptors, thereby initiating downstream signaling pathways. One such critical receptor is the Mannose Receptor (CD206), expressed on the surface of macrophages and dendritic cells. Its engagement by mannosylated ligands can trigger phagocytosis and modulate immune responses.

Mannose Receptor-Mediated Phagocytosis Pathway

The following diagram illustrates a simplified signaling pathway for mannose receptor-mediated phagocytosis, a process that can be investigated using propargyl α-D-mannopyranoside to identify the initiating glycoproteins.

Caption: Mannose Receptor-Mediated Phagocytosis Pathway.

This pathway is initiated by the binding of a mannosylated ligand to the mannose receptor. This binding event triggers intracellular signaling cascades that lead to the polymerization of actin filaments, engulfment of the ligand-receptor complex into a phagosome, and subsequent maturation into a phagolysosome for degradation of the internalized cargo. Propargyl α-D-mannopyranoside enables the identification of the specific "Mannosylated Proteins" that can initiate this critical immune process.

Conclusion

Propargyl α-D-mannopyranoside is an indispensable tool for the modern glycobiologist. Its utility in metabolic labeling, coupled with the power of click chemistry and mass spectrometry, provides a robust platform for the discovery and quantification of mannosylated proteins. This, in turn, facilitates a deeper understanding of the roles of protein mannosylation in health and disease, from elucidating fundamental signaling pathways to identifying novel therapeutic targets and drug delivery strategies. The detailed synthetic and application protocols provided in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful chemical probe in their studies of protein-glycan interactions.

References

A Technical Guide to Propargyl α-D-mannopyranoside: Commercial Availability, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Propargyl α-D-mannopyranoside, a key reagent in bioconjugation and targeted drug delivery. This document covers its commercial availability, synthesis protocols, and its primary application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for the development of mannosylated therapeutics and research tools.

Commercial Availability

Propargyl α-D-mannopyranoside is readily available from a variety of commercial suppliers, catering to research and bulk quantity needs. The purity and available quantities vary by supplier, and it is crucial to select a product that meets the specific requirements of your experimental setup. Key suppliers and their product specifications are summarized below.

Table 1: Commercial Suppliers of Propargyl α-D-mannopyranoside

| Supplier | Product Number(s) | Purity | Available Quantities |

| Biosynth | MP31403 | Custom Synthesis | 50 mg, 100 mg, 250 mg |

| Synthose | PM458 | Min. 98% | 50mg, 100mg, 250mg, 500mg, 1g |

| American Elements | N/A | Can be produced in high and ultra-high purity forms | Research and bulk quantities |

| MedChemExpress | HY-130326 | >98% | 10 mM * 1 mL in DMSO, 50 mg, 100 mg, 200 mg |

| Bioquote | B2705-002137 (from BOC Sciences) | N/A | 1 g |

| Apollo Scientific | BICL4262 | >98% | N/A |

| Weifang Yangxu Group Co.,ltd | N/A | 99% | Milligram to kilogram quantities |

Table 2: Physicochemical Properties of Propargyl α-D-mannopyranoside

| Property | Value | Reference(s) |

| CAS Number | 854262-01-4 | [1][2] |

| Molecular Formula | C₉H₁₄O₆ | [1][2] |

| Molecular Weight | 218.20 g/mol | [2] |

| Appearance | White Crystalline Solid | [2] |

| Melting Point | 118-120 °C | [2] |

| Solubility | Soluble in water, methanol (B129727), ethanol; weakly soluble in ethyl acetate (B1210297) | [2] |

| Storage Temperature | Store at <-15°C or 0 to 8 °C | [1][2] |

Synthesis and Purification Protocols

While commercially available, Propargyl α-D-mannopyranoside can also be synthesized in the laboratory. The purity of the final product is critical for its successful application, as by-products can interfere with subsequent reactions.[3] Several synthesis methods have been reported, with a three-step procedure generally yielding a compound of high purity.[3]

Three-Step Synthesis for High Purity Propargyl α-D-mannopyranoside

This method involves the protection of the hydroxyl groups of mannose by acetylation, followed by propargylation and subsequent deprotection. This approach avoids the formation of undesired anomers and furanose by-products that can occur in one-step synthesis procedures.[3]

Experimental Protocol:

Step 1: Per-O-acetylation of D-mannose [3]

-

Dissolve D-mannose in pyridine.

-

Add acetic anhydride (B1165640) dropwise at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Dilute the solution with ethyl acetate and extract with HCl.

-

Wash the organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain per-O-acetylated mannopyranoside.

Step 2: Propargylation of Per-O-acetylated Mannopyranoside

-

Dissolve the per-O-acetylated mannopyranoside in an anhydrous solvent such as dichloromethane (B109758) (DCM).

-

Add propargyl alcohol.

-

Cool the solution to 0 °C and add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by pouring it into ice-cold water and extract the product with DCM.

-

Purify the crude product by column chromatography to yield propargyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside.

Step 3: Deprotection to Yield Propargyl α-D-mannopyranoside [3]

-

Dissolve the acetylated propargyl mannopyranoside in a mixture of anhydrous DCM and anhydrous methanol under an inert atmosphere.

-

Add a catalytic amount of sodium methoxide (B1231860) solution.

-

Stir the solution at room temperature for 24 hours.

-

Neutralize the reaction with an acidic resin (e.g., DOWEX H⁺ form), filter, and concentrate in vacuo.

-

Purify the final product by column chromatography (e.g., DCM/MeOH 6:1) to obtain pure Propargyl α-D-mannopyranoside.

Application in Bioconjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of Propargyl α-D-mannopyranoside makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent ligation of the mannose moiety to molecules containing an azide (B81097) group, such as proteins, peptides, nucleic acids, imaging agents, or drug molecules.[4]

General Protocol for CuAAC Conjugation

The following is a general protocol for the conjugation of an azide-containing molecule to Propargyl α-D-mannopyranoside. This protocol should be optimized for specific substrates and applications.[5][6]

Materials:

-

Propargyl α-D-mannopyranoside

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270) (or other reducing agent)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Appropriate buffer (e.g., phosphate-buffered saline, PBS)

-

Solvent for dissolving reagents (e.g., water, DMSO)

Experimental Protocol: [6]

-

Prepare stock solutions of all reagents in the appropriate solvent. A typical concentration for the copper(II) sulfate and THPTA is 20 mM and 100 mM, respectively. Sodium ascorbate is often prepared fresh at 100-300 mM.

-

In a microcentrifuge tube, combine the Propargyl α-D-mannopyranoside and the azide-functionalized molecule in your desired reaction buffer. The molar ratio of the two reactants may need to be optimized, but a slight excess of one component is often used to drive the reaction to completion.

-

Prepare a premix of the copper catalyst by combining the CuSO₄ solution and the THPTA ligand solution. The ligand-to-copper ratio is typically 2:1 to 5:1 to stabilize the Cu(I) oxidation state and increase reaction efficiency.

-

Add the copper/ligand premix to the reaction mixture containing the alkyne and azide.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, or as optimized for your specific reactants. The reaction can be protected from light.

-

The resulting mannosylated conjugate can be purified using methods appropriate for the specific product, such as dialysis, size-exclusion chromatography, or HPLC.

Targeting the Mannose Receptor in Drug Development

The primary rationale for synthesizing mannosylated molecules is to target the mannose receptor (CD206), a C-type lectin receptor predominantly expressed on the surface of macrophages and dendritic cells.[7][8] This receptor plays a crucial role in the innate immune system by recognizing and internalizing mannosylated glycoproteins found on the surface of pathogens.[7] By conjugating a therapeutic agent to a mannose ligand, it is possible to achieve targeted delivery to these immune cells, which are often implicated in various diseases, including cancer and infectious diseases.[9][10]

Mannose Receptor-Mediated Endocytosis Workflow

The general workflow for utilizing mannosylated conjugates to target cells expressing the mannose receptor is depicted below.

Caption: Workflow for mannose receptor-targeted delivery.

The process begins with the synthesis of a mannosylated conjugate via click chemistry. This conjugate then binds to the mannose receptor on the surface of target cells, leading to internalization through clathrin-mediated endocytosis.[7] The conjugate is trafficked through endosomes and eventually to lysosomes, where the acidic environment and enzymatic activity can facilitate the release of the active drug or probe.

Signaling and Antigen Presentation

The mannose receptor's cytoplasmic tail does not contain intrinsic signaling motifs; however, it can collaborate with other receptors, such as Toll-like receptors, to modulate cytokine production.[7] A key function of the mannose receptor on antigen-presenting cells like dendritic cells is to facilitate the uptake and processing of antigens for presentation to T-cells, thereby bridging innate and adaptive immunity.[8] Mannosylated antigens are presented much more efficiently than their non-mannosylated counterparts.[8]

Caption: Mannose receptor-mediated antigen presentation pathway.